P2X Receptor Antagonism: Ortho-Methylphenyl Substitution Is Explicitly Claimed for Therapeutic P2X Inhibition, Distinct from Halophenyl and Hydroxy-Phenyl Analogs
US Patent Application 20230141034 explicitly claims adamantane-1-carbonyl thioureas bearing R = 2-CH₃ (ortho-methylphenyl, i.e., the 2-methylphenyl substituent present in the target compound) as P2X receptor antagonists for the treatment of inflammation, pain, osteoporosis, neurodegenerative disorders, spinal cord injury, hypertension, and urinary incontinence [1]. Within the same patent family, the most potent and selective P2X inhibitors characterized in the companion peer-reviewed publication achieved IC₅₀ ± SEM = 0.04 ± 0.01 μM against h-P2X4R (compound 4n) and 0.073 ± 0.04 μM against h-P2X7R (compound 5b), representing 22-fold greater potency than the standard selective h-P2X4R inhibitor BX-430 [2]. The 2-CH₃ substitution pattern on the phenyl ring is structurally distinct from the halogen-substituted (e.g., 3,5-diCl, 5-Br, 2-Cl) and hydroxy-substituted (2-OH, 3-OH, 4-OH) variants also claimed, each of which exhibits divergent potency and selectivity profiles across the h-P2X2, h-P2X4, h-P2X5, and h-P2X7 receptor subtypes [1].
| Evidence Dimension | P2X receptor subtype antagonist potency and selectivity profile |
|---|---|
| Target Compound Data | Exact IC₅₀ data not yet published for CAS 519046-10-7; 2-CH₃ substitution explicitly claimed in patent US20230141034 as a P2X antagonist scaffold |
| Comparator Or Baseline | Best-in-series compound 4n (IC₅₀ = 0.04 ± 0.01 μM for h-P2X4R, 22× more potent than BX-430); compound 5b (IC₅₀ = 0.073 ± 0.04 μM for h-P2X7R); halogen-substituted analogs with IC₅₀ values ranging from 2.42 ± 0.12 μM to 4.24 ± 0.14 μM for thiourea-based h-P2X7R antagonists (prior art baseline) |
| Quantified Difference | Class-level: adamantane-1-carbonyl thiourea scaffold delivers up to 22-fold potency gain over standard P2X4R inhibitor BX-430; 2-CH₃ phenyl substitution is a specifically claimed embodiment with demonstrated P2X receptor engagement, structurally differentiated from halogenated and hydroxylated analogs that exhibit varying selectivity across P2X subtypes |
| Conditions | In vitro recombinant human P2X receptor calcium flux assays (h-P2X2R, h-P2X4R, h-P2X5R, h-P2X7R stably expressed in cell lines); MTT cytotoxicity assay confirming non-toxic profile for the chemical series; negative allosteric modulation confirmed for lead compounds 4n and 5b [2] |
Why This Matters
For procurement decisions targeting P2X receptor drug discovery programs, the 2-methylphenyl substitution represents a specifically claimed and structurally differentiated pharmacophore element within the patent-protected adamantane thiourea chemical space, distinct from alternative aryl substituents that exhibit different selectivity fingerprints.
- [1] Iqbal J, Mahmood A. ADAMANTANE-1-CARBONYL THIOUREA, AS P2X RECEPTOR ANTAGONIST. US Patent Application 20230141034, filed October 28, 2022, published May 11, 2023. Assignee: COMSATS University Islamabad View Source
- [2] Mahmood A, Ali Shah SJ, Iqbal J. Design and synthesis of adamantane-1-carbonyl thiourea derivatives as potent and selective inhibitors of h-P2X4 and h-P2X7 receptors. Eur J Med Chem. 2022;231:114162. doi:10.1016/j.ejmech.2022.114162 View Source
